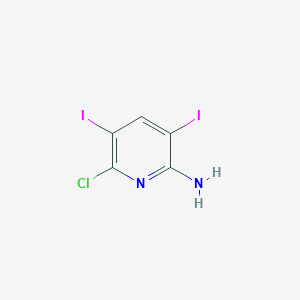

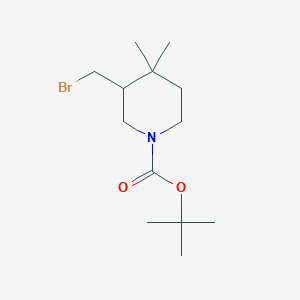

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular weight of Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate is 264.16 . The molecular structure of this compound is not explicitly provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate include a density of 1.3±0.1 g/cm3 . The boiling point is 300.1±15.0 °C at 760 mmHg . The compound has a molar refractivity of 59.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Synthesis of Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with various agents to form tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful for synthesizing diverse piperidine derivatives. This process exhibits high stereoselectivity and yields stereochemically homogeneous N-unsubstituted fused bicyclic systems, important in the synthesis of piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Halomethyl Derivatives of Carboxylic Acids

Halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid react with nucleophilic agents to form substitution products. These reactions demonstrate the versatility of tert-butyl compounds in creating organophosphorus derivatives, which are valuable in synthetic chemistry (Pevzner, 2003).

Synthesis of Novel Protein Tyrosine Kinase Inhibitors

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a critical intermediate in synthesizing novel protein tyrosine kinase inhibitors like CP-690550. The synthesis process involves multiple steps, starting from 4-methylpyridinium and yielding high overall efficiency. This showcases the compound's role in the development of new pharmaceuticals (Xin-zhi, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as tert-butyl bromoacetate have been used as building blocks in the synthesis of model n-substituted oligoglycines .

Mode of Action

Bromomethyl groups in similar compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules .

Biochemical Pathways

Bromomethyl compounds are often involved in carbon-carbon bond formation reactions, such as the suzuki–miyaura coupling .

properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-6-13(4,5)10(8-14)9-15/h10H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRGCRBBRLQQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1CBr)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)

![4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2412482.png)

![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)

![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)

![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)